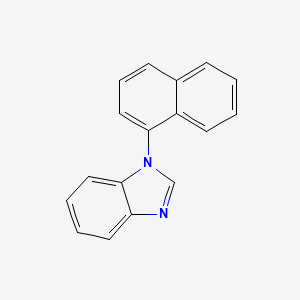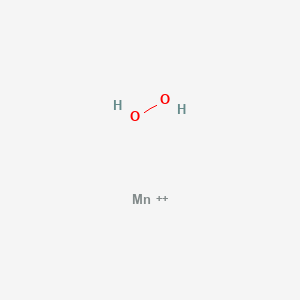![molecular formula C30H25NO3 B14357370 3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile CAS No. 90304-34-0](/img/structure/B14357370.png)
3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile is an organic compound characterized by the presence of three benzyloxy groups attached to a phenyl ring, which is further connected to a prop-2-enenitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile typically involves the following steps:
Formation of the Benzyloxy Groups: The initial step involves the protection of hydroxyl groups on the phenyl ring by converting them into benzyloxy groups. This can be achieved through the reaction of phenol derivatives with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Prop-2-enenitrile Moiety: The next step involves the introduction of the prop-2-enenitrile group. This can be done through a Knoevenagel condensation reaction between the benzyloxy-substituted benzaldehyde and malononitrile in the presence of a base like piperidine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of benzyloxy-substituted benzaldehydes or benzoic acids.
Reduction: Formation of benzyloxy-substituted phenylpropanamines.
Substitution: Formation of various substituted benzyloxy derivatives.
科学研究应用
3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The benzyloxy groups may enhance the compound’s ability to interact with biological membranes, while the nitrile group could play a role in binding to specific enzymes or receptors.
相似化合物的比较
Similar Compounds
3,4,5-Tris(benzyloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3,4,5-Tris(benzyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3,4,5-Tris(benzyloxy)phenylmethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile is unique due to the presence of the prop-2-enenitrile moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
90304-34-0 |
|---|---|
分子式 |
C30H25NO3 |
分子量 |
447.5 g/mol |
IUPAC 名称 |
3-[2,4,5-tris(phenylmethoxy)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C30H25NO3/c31-18-10-17-27-19-29(33-22-25-13-6-2-7-14-25)30(34-23-26-15-8-3-9-16-26)20-28(27)32-21-24-11-4-1-5-12-24/h1-17,19-20H,21-23H2 |
InChI 键 |
MHKLUEQTIMYPTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2C=CC#N)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


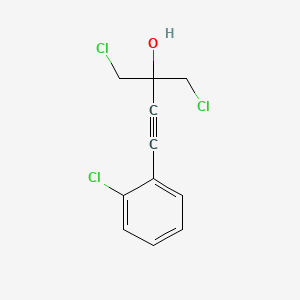
![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)
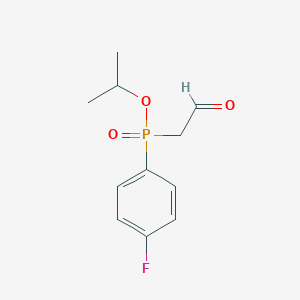
![[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane](/img/structure/B14357305.png)
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
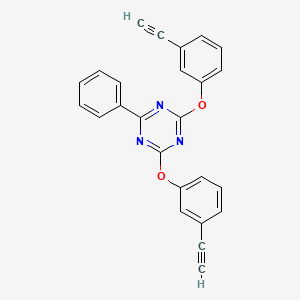
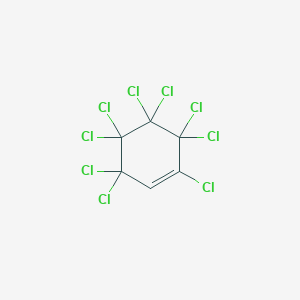
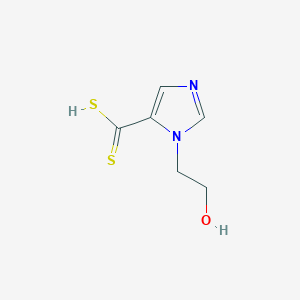
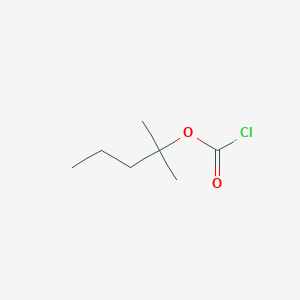
![[3-(Methanesulfinyl)propoxy]benzene](/img/structure/B14357351.png)
![4-Chloro-1-oxo-2-[(1-oxo-1lambda~5~-quinolin-2-yl)methyl]-1lambda~5~-quinoline](/img/structure/B14357352.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
